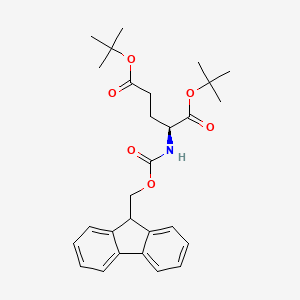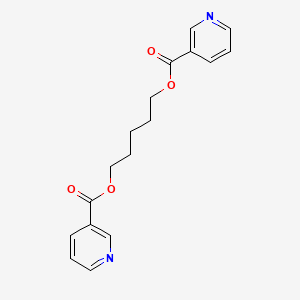
Nicotinic acid, pentamethylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid, pentamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is part of the broader family of nicotinic acid esters, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. Nicotinic acid itself is a vital nutrient involved in numerous biological processes, and its derivatives often exhibit unique properties that make them valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, pentamethylene ester typically involves the esterification of nicotinic acid with pentamethylene alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The process generally involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid esters, including the pentamethylene ester, often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity esters.
化学反应分析
Types of Reactions: Nicotinic acid, pentamethylene ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nicotinic acid and pentamethylene alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Nicotinic acid and pentamethylene alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted nicotinic acid derivatives.
科学研究应用
Nicotinic acid, pentamethylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating nicotinic acid pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of nicotinic acid, pentamethylene ester is closely related to that of nicotinic acid. It is believed to exert its effects through several pathways:
Lipid Metabolism: Modulates the synthesis and breakdown of lipids, influencing levels of triglycerides and cholesterol.
Receptor Interaction: Binds to specific receptors, such as the G protein-coupled receptor 109A, which mediates some of its biological effects.
Anti-inflammatory Effects: Reduces inflammation by modulating the expression of inflammatory cytokines and other mediators.
相似化合物的比较
Nicotinic acid, pentamethylene ester can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: The amide form of nicotinic acid, which is also used in various therapeutic applications.
Inositol Hexanicotinate: A form of nicotinic acid that releases nicotinic acid slowly, reducing the risk of side effects.
Extended-Release Nicotinic Acid: Designed to provide a sustained release of nicotinic acid, improving its therapeutic profile.
Uniqueness: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives.
属性
CAS 编号 |
101952-68-5 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
5-(pyridine-3-carbonyloxy)pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c20-16(14-6-4-8-18-12-14)22-10-2-1-3-11-23-17(21)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2 |
InChI 键 |
QXAAJEOJGGACLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCOC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


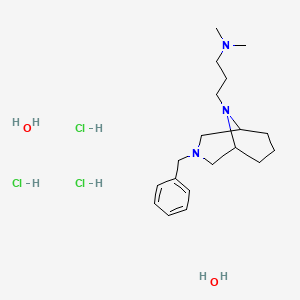

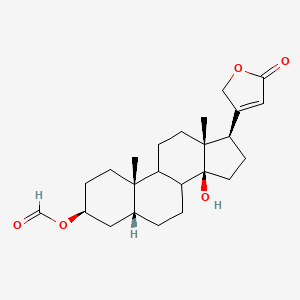

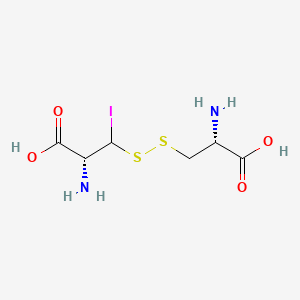
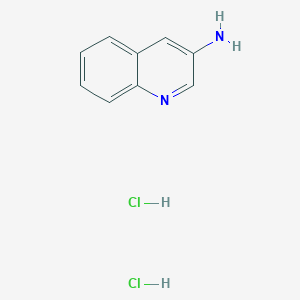
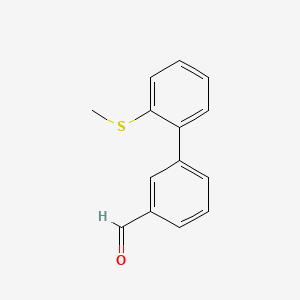
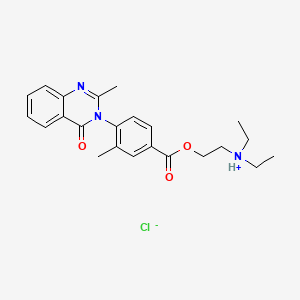
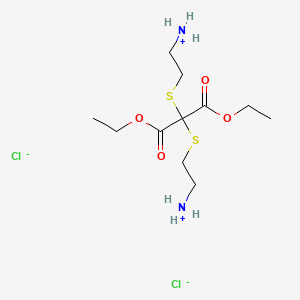
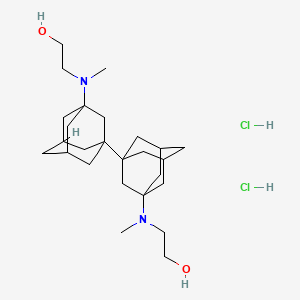
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

